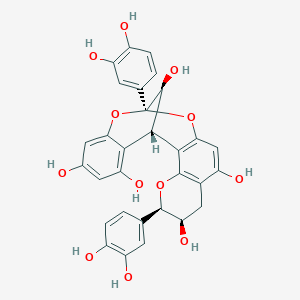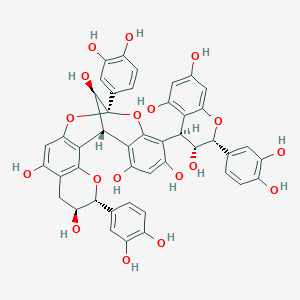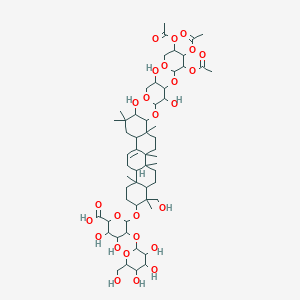
CP-547632 hydrochloride
Übersicht
Beschreibung
CP-547632 hydrochloride is an orally active, ATP-competitive inhibitor of the VEGFR-2 and basic fibroblast growth factor (FGF) kinases . It has been used in trials studying the treatment of various cancers . It has antitumor efficacy .
Molecular Structure Analysis
The chemical formula of CP-547632 hydrochloride is C20H25BrClF2N5O3S . Its exact mass is 567.05 and its molecular weight is 568.863 .Chemical Reactions Analysis
CP-547632 hydrochloride is an ATP-competitive kinase inhibitor. It is selective for VEGFR2 and bFGF over EGFR, PDGFRβ, and related tyrosine kinases .Physical And Chemical Properties Analysis
CP-547632 hydrochloride is a white to beige powder . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Degradation of Chlorpyrifos in Aqueous Solutions
Stephen E. Duirk and T. Collette (2006) explored the degradation pathways of chlorpyrifos (CP), an organophosphate pesticide, in drinking water treatment scenarios. They found CP rapidly oxidizes to chlorpyrifos oxon in the presence of free chlorine, with oxidation being more rapid at lower pH levels. This study provides insights into the fate of organophosphate pesticides under common water treatment conditions, highlighting the importance of understanding chemical transformations for environmental management (Duirk & Collette, 2006).
Transformation of Chlorinated Paraffins to Olefins
L. Schinkel et al. (2018) investigated how chlorinated paraffins (CPs), used as additives in metalworking fluids, degrade upon exposure to hot metal surfaces and thermal conditions to form chlorinated olefins (COs). This research highlights the environmental impact and transformation of CPs under industrial conditions, contributing to our understanding of their fate in the environment (Schinkel et al., 2018).
Genotoxicity Assessment of Chlorpyrifos
D. Ali et al. (2008) conducted a study on the genotoxic effects of chlorpyrifos (CPF) in the freshwater fish Channa punctatus using micronucleus assay and comet assay. This research is critical for assessing the environmental and health impacts of chlorinated pesticides, providing valuable data for environmental safety and regulatory measures (Ali et al., 2008).
Safety And Hazards
Zukünftige Richtungen
CP-547632 hydrochloride has been used in trials studying the treatment of various cancers, including ovarian cancer, lung neoplasms, ovarian neoplasms, peritoneal neoplasms, and fallopian tube cancer . It has shown promise in inhibiting tumor growth and is currently under clinical investigation for the treatment of human malignancies .
Eigenschaften
IUPAC Name |
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrF2N5O3S.ClH/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28;/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPJZJJMQDXYGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClF2N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CP-547632 hydrochloride | |
CAS RN |
252003-71-7 | |
| Record name | CP-547632 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252003717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-547632 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR4BWW90F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)
![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)








